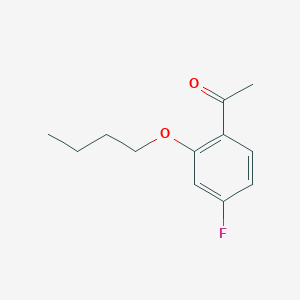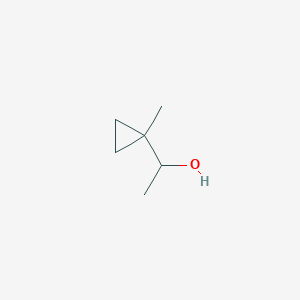
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of carbamic acid, featuring an amino group at the para position and a bromine atom at the ortho position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group. This step involves reacting the brominated aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Formation of the Carbamic Acid Ester: The protected brominated aniline is then reacted with a suitable esterifying agent to form the carbamic acid ester. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), leading to the formation of azido or thiocyanato derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), dimethylformamide (DMF) as solvent, reaction temperature around 80°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Oxidation: Potassium permanganate (KMnO4) in water, hydrogen peroxide (H2O2) in acetic acid, reaction temperature around 60°C.
Major Products Formed
Azido Derivative: (4-Azido-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Thiocyano Derivative: (4-Thiocyanato-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Reduced Product: (4-Amino-phenyl)-carbamic acid tert-butyl ester.
Oxidized Products: (4-Nitro-2-bromo-phenyl)-carbamic acid tert-butyl ester, (4-Nitroso-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Aplicaciones Científicas De Investigación
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
- (4-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester
- (4-Amino-2-iodo-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-2-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRCCNWNPRNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B7874781.png)







![3-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7874838.png)
![4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7874846.png)
![7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B7874847.png)
